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Introduction
5-Aminoisophthalic acid is a versatile chemical building block crucial for the synthesis of

various pharmaceutical intermediates. Its unique structure, featuring an aromatic ring

substituted with both amino and carboxylic acid functional groups, allows for a wide range of

chemical modifications. This document provides detailed application notes and experimental

protocols for the synthesis of key pharmaceutical intermediates from 5-aminoisophthalic acid,

with a primary focus on the well-established pathway towards non-ionic X-ray contrast agents

and an exploration of its potential in the synthesis of compounds with diuretic properties.

A note on nomenclature: The compound with CAS number 99-31-0 is systematically named 5-

aminobenzene-1,3-dicarboxylic acid. It is commonly referred to as 5-aminoisophthalic acid in

the scientific literature, and this is the nomenclature that will be used throughout this document.

The isomer, 4-aminoisophthalic acid, is a different compound.

Application I: Synthesis of Intermediates for X-ray
Contrast Agents
A major application of 5-aminoisophthalic acid is in the production of iodinated X-ray contrast

media, such as Iohexol.[1][2] The synthesis involves a multi-step process starting with the
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preparation of 5-aminoisophthalic acid itself, followed by iodination and subsequent

functionalization.

Protocol 1: Synthesis of 5-Aminoisophthalic Acid from
5-Nitroisophthalic Acid
This protocol details the reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid.

5-Nitroisophthalic Acid

Clarified Solution

Dissolution

NaOH, H2O

Reduction Reaction

Raney Nickel, Hydrazine Hydrate

Reduction

Precipitation

Acetic Acid

pH Adjustment

5-Aminoisophthalic Acid

Filtration & Drying
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Methodology:

In a suitable reaction vessel, dissolve 5-nitroisophthalic acid and sodium hydroxide in water.

Stir the mixture until the solution is clear.
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Add Raney nickel to the solution and heat to 30-35 °C.

Slowly add hydrazine hydrate to the reaction mixture while maintaining the temperature.

After the addition is complete, continue stirring to ensure the reaction goes to completion.

Adjust the pH of the filtrate with acetic acid to precipitate the product.

Collect the solid by filtration, wash with water, and dry to obtain 5-aminoisophthalic acid.

Parameter Value Reference

Molar Ratio (5-nitroisophthalic

acid:NaOH:hydrazine hydrate)
1 : 4 : 2 [3]

Solvent Water [3]

Catalyst Raney Nickel [3]

Temperature 30-35 °C [3]

Reaction Time ~1.5 hours [3]

pH for Precipitation 3.5 - 4.0 [3]

Yield 95% [3]

Purity 99.7% [3]

Protocol 2: Synthesis of 5-Amino-2,4,6-
triiodoisophthalic Acid
This protocol describes the electrophilic iodination of 5-aminoisophthalic acid.
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5-Aminoisophthalic Acid

Iodination Reaction

Iodide Source (e.g., KI, I2)
Oxidizing Agent (e.g., KIO3, Iodic Acid)

Acid (e.g., HCl, H2SO4)

5-Amino-2,4,6-triiodoisophthalic Acid

Purification
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Methodology A (Using KI, DMSO, and HCl):

To a suitable solvent (e.g., water, ethanol, or ethyl acetate), add 5-aminoisophthalic acid,

potassium iodide (KI), and dimethyl sulfoxide (DMSO).

Add concentrated hydrochloric acid (HCl) and stir the mixture at room temperature.

Heat the reaction mixture to reflux and maintain for several hours.

Cool the mixture to room temperature and filter the resulting solid.

The crude product can be further purified by dissolving in an alkaline solution, treating with

activated carbon, and re-precipitating with acid.[4]
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Parameter Value Reference

Molar Ratio (5-

aminoisophthalic

acid:KI:DMSO:HCl)

1 : 6 : 6 : 9 [4]

Solvent
Water, Ethanol, or Ethyl

Acetate
[4]

Temperature Reflux [4]

Reaction Time 16 hours [4]

Methodology B (Using Iodine and Iodic Acid):

Dissolve 5-aminoisophthalic acid in water and adjust the pH to 1 with sulfuric acid.

Add solid iodine and heat the mixture to 72 °C.

Slowly add an aqueous solution of iodic acid over several hours.

Maintain the reaction temperature for an additional hour after the addition is complete.

Cool the reaction mixture to room temperature and filter the solid.

Wash the product with water and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid.
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Parameter Value Reference

Molar Ratio (5-

aminoisophthalic

acid:Iodine:Iodic Acid)

1 : 1.2 : 0.77

Solvent Water

Temperature 72 °C

Reaction Time ~6.2 hours

Yield 82.6%

Purity >99.9% (by HPLC)

Protocol 3: Synthesis of 5-Amino-2,4,6-
triiodoisophthaloyl Dichloride
This protocol details the conversion of the dicarboxylic acid to the more reactive diacyl chloride.

5-Amino-2,4,6-triiodoisophthalic Acid

Chlorination Reaction

Thionyl Chloride
Pyridine (catalyst)

5-Amino-2,4,6-triiodoisophthaloyl Dichloride

Work-up
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Methodology:
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In a suitable solvent such as 1,2-dichloroethane, suspend 5-amino-2,4,6-triiodoisophthalic

acid.

Add thionyl chloride and a catalytic amount of pyridine.

Heat the reaction mixture to 70 °C.

Add an additional portion of thionyl chloride dropwise over a period of time.

Increase the temperature to 85 °C and maintain for several hours.

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the

product.

Filter the solid, wash with water until the pH is neutral, and dry under vacuum.[5]

Parameter Value Reference

Solvent 1,2-dichloroethane [5]

Chlorinating Agent Thionyl Chloride [5]

Catalyst Pyridine [5]

Temperature 70 °C then 85 °C [5]

Reaction Time ~8 hours [5]

Yield Quantitative [5]

Application II: Potentially Diuretic Intermediates
While the primary application of 5-aminoisophthalic acid is in contrast agent synthesis, some of

its derivatives have been investigated for diuretic and saluretic activities. A patent

(US3864385A) describes novel 5-aminoisophthalic acid derivatives with these properties.[1]

However, the synthesis route described in this patent for a key intermediate, 4-chloro-5-

nitroisophthalic acid, starts from 4-chloroisophthalic acid, not 5-aminoisophthalic acid. The

subsequent reduction of the nitro group would lead to a 4-chloro-5-aminoisophthalic acid

derivative.
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The following represents a generalized synthetic pathway for such diuretic compounds as

described in the literature, starting from a substituted isophthalic acid.

4-Chloroisophthalic Acid

4-Chloro-5-nitroisophthalic Acid

HNO3/H2SO4

Nitration

Diethyl 4-chloro-5-nitroisophthalate

Ethanol/HCl

Esterification

Substituted Nitro Intermediate

Nucleophilic Substitution
(e.g., with R-NH2)

5-Aminoisophthalic Acid Derivative
(Diuretic Potential)

Reduction

Click to download full resolution via product page

This pathway highlights the versatility of substituted isophthalic acids in generating a diverse

range of compounds for pharmaceutical screening. While a direct, high-yield conversion from

5-aminoisophthalic acid to known diuretic intermediates like the precursors for Furosemide or

Bumetanide is not prominently described, the potential for developing novel diuretics from the

aminoisophthalic acid scaffold remains an area of interest.

Conclusion
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5-Aminoisophthalic acid is a valuable and versatile intermediate in the pharmaceutical industry.

Its primary and well-documented application is in the synthesis of non-ionic X-ray contrast

agents, where it serves as a key building block for the tri-iodinated aromatic core. The protocols

provided herein offer detailed methodologies for the key synthetic steps in this process.

Furthermore, while less common, the 5-aminoisophthalic acid scaffold has been explored for

the development of compounds with diuretic properties, indicating a broader potential for this

intermediate in drug discovery and development. These application notes provide a

comprehensive resource for researchers and professionals working on the synthesis of

pharmaceutical ingredients derived from this important starting material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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